Z-Ala-OMe

描述

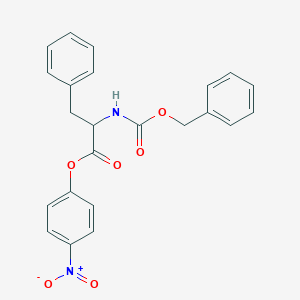

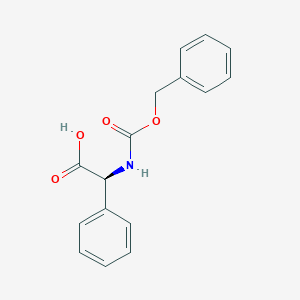

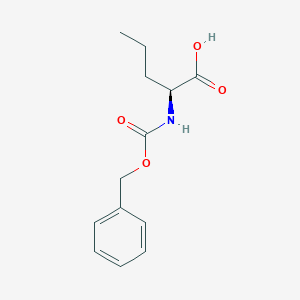

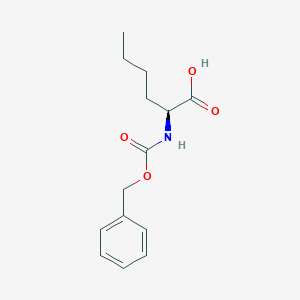

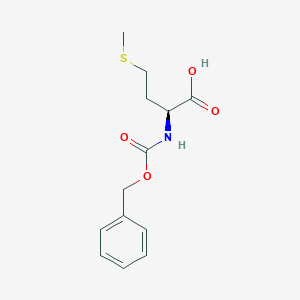

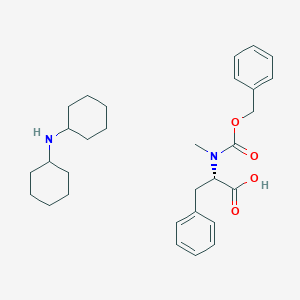

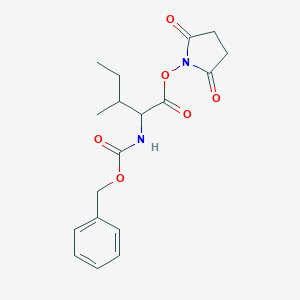

Z-Ala-OMe, also known as N-benzoxycarbonyl-L-alanine methyl ester, is an alanine derivative . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol .

Synthesis Analysis

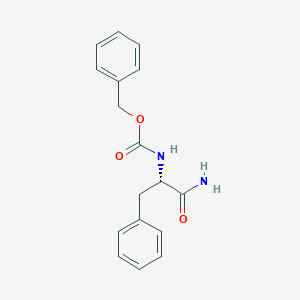

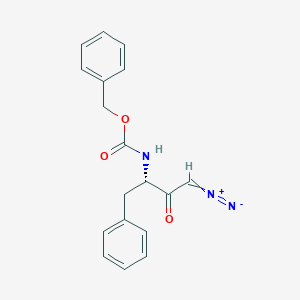

Z-Ala-OMe can be synthesized using Z-Ala-OH, Phe-OMe.HCl, and free thermolysin . The ester of Z-Ala-Phe-OMe is then hydrolyzed using αCT to form Z-Ala-Phe-OH .Molecular Structure Analysis

The molecular structure of Z-Ala-OMe includes a benzyl group attached to a carbonyl group, which is linked to an alanine residue that is further connected to a methyl ester . The compound has a 2D structure and a 3D conformer .Physical And Chemical Properties Analysis

Z-Ala-OMe has a molecular weight of 237.25 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 237.10010796 g/mol .科学研究应用

Inhibition of Apoptosis

Z-Ala-OMe is structurally related to peptide inhibitors like Z-VAD.FMK, which are known to inhibit apoptosis. These compounds block the processing of caspases, such as CPP32, thereby preventing programmed cell death. This application is crucial in cancer research, where controlling apoptosis can influence tumor growth and response to therapy .

Supramolecular Helical Self-Assembly

The self-assembly of peptides, including those similar to Z-Ala-OMe, can form various micro to nanostructures. This process has significant implications in nanobiotechnology, where it can be utilized to create drug delivery vehicles, porous materials for gas adsorption, and for the fabrication of nanomaterials .

Peptide Synthesis

Z-Ala-OMe can be used in the synthesis of more complex peptides. It serves as a building block in the C-terminal activation of peptide fragments. This is particularly important in the synthesis of peptides with precise configurations, which is essential for biological activity and drug development .

作用机制

Target of Action

Z-Ala-OMe, also known as benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK), is primarily targeted towards caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .

Mode of Action

Z-Ala-OMe acts as a pan-caspase inhibitor, meaning it inhibits all caspases . It achieves this by blocking the processing of these enzymes, thereby preventing them from getting activated . This inhibition of caspases leads to the suppression of apoptosis, a form of programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by Z-Ala-OMe is the apoptosis pathway . Under normal conditions, caspases, once activated, lead to a series of events that ultimately result in apoptosis. When z-ala-ome inhibits caspases, it disrupts this pathway, preventing the occurrence of apoptosis .

Result of Action

By inhibiting caspases and subsequently blocking apoptosis, Z-Ala-OMe can significantly influence cellular behavior . In particular, it can prevent cell death in situations where apoptosis is usually induced. This can have a wide range of effects, depending on the context, potentially leading to prolonged cell survival .

属性

IUPAC Name |

methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDVFTVXPVXANK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426359 | |

| Record name | Z-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ala-OMe | |

CAS RN |

28819-05-8 | |

| Record name | Z-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Z-Ala-OMe in enzymatic dipeptide synthesis?

A1: Z-Ala-OMe, or N-benzyloxycarbonyl-L-alanine methyl ester, acts as an acyl donor in enzymatic dipeptide synthesis. This means it provides the N-benzyloxycarbonyl-L-alanine group to react with a nucleophile, typically an amino acid or its derivative, to form a new peptide bond.

Q2: How does the choice of enzyme affect the reaction with Z-Ala-OMe?

A2: The choice of enzyme significantly impacts the reaction outcome. The research highlights two proteases:

- Ficin: This sulfhydryl protease displays negligible peptidase activity but considerable esterase activity at alkaline pH []. This characteristic makes it suitable for kinetically controlled dipeptide synthesis using Z-Ala-OMe. The esterase activity allows ficin to cleave the methyl ester bond in Z-Ala-OMe, facilitating the formation of the peptide bond with the nucleophile without unwanted hydrolysis of the newly formed peptide bond.

- Papain: This protease is also capable of catalyzing dipeptide synthesis using Z-Ala-OMe as the acyl donor []. Researchers successfully synthesized N-benzyloxycarbonyl-L-alanyl–L-glutamine (Z–Ala–Gln) using papain. The reaction conditions, such as pH and temperature, were optimized to favor dipeptide synthesis over hydrolysis.

Q3: Are there any limitations to using Z-Ala-OMe in enzymatic dipeptide synthesis?

A3: While Z-Ala-OMe proves to be a useful acyl donor, some potential limitations exist:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。